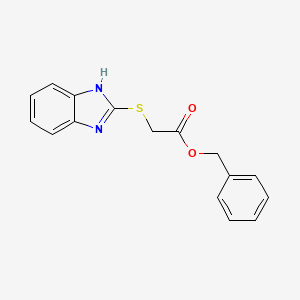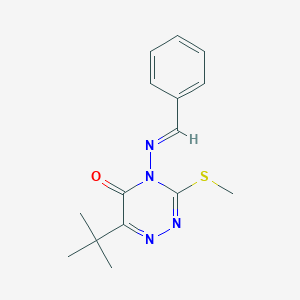
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline and furoquinoline derivatives often involves palladium-catalyzed oxidative carbonylation and cyclization reactions. For instance, the palladium-catalyzed cyclization-alkoxycarbonylation of 2-(trimethylsilanyl)ethynylaniline derivatives is a notable method, yielding various quinoline derivatives through a highly efficient and straightforward approach (Costa et al., 2004).
Molecular Structure Analysis
The molecular structures of quinoline derivatives are characterized by their complex aromatic systems, which are crucial for their chemical behavior and biological activity. The structure of these compounds has been elucidated using X-ray diffraction analysis, revealing detailed insights into their conformational and configurational properties (Cuervo et al., 2009).
Chemical Reactions and Properties
Quinoline and furoquinoline derivatives undergo various chemical reactions, including nitration, bromination, and cycloaddition reactions. These reactions are influenced by the compound's molecular structure, with specific sites on the molecule being more reactive towards certain types of chemical reagents. For example, nitration of these compounds typically occurs on the benzene ring, while bromination can occur at the methyl groups on the pyridine fragment (Tolkunov et al., 1995).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various scientific fields.
Chemical Properties Analysis
The chemical properties of quinoline and furoquinoline derivatives, including their reactivity, stability, and photochemical behavior, are critical for their potential applications in medicinal chemistry and material science. For instance, some derivatives exhibit photobiological activities and have been explored as photochemotherapeutic agents due to their ability to interact with DNA and induce antiproliferative effects in cells (Chilin et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)21-16(19)15-5-4-8-20-15/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZZXFBOEFCBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)
![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)
![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)
![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)
![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)
![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)

![5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)
![N'-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5592068.png)